molecular formula C15H27NO6S B11783393 Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate

Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate

Cat. No.: B11783393
M. Wt: 349.4 g/mol
InChI Key: RVFJYLZAWVWBOU-UHFFFAOYSA-N
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Description

Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a sulfonyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. The reaction conditions often include the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for a base .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes. The flow microreactor systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: The tert-butyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The tert-butyl and sulfonyl groups play crucial roles in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)sulfonyl)pyrrolidine-1-carboxylate is unique due to the presence of both the tert-butyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C15H27NO6S

Molecular Weight

349.4 g/mol

IUPAC Name

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfonylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H27NO6S/c1-14(2,3)21-12(17)10-23(19,20)11-7-8-16(9-11)13(18)22-15(4,5)6/h11H,7-10H2,1-6H3

InChI Key

RVFJYLZAWVWBOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)(=O)C1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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